1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

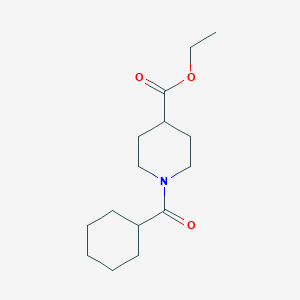

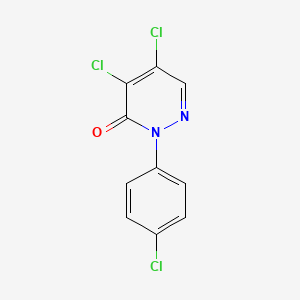

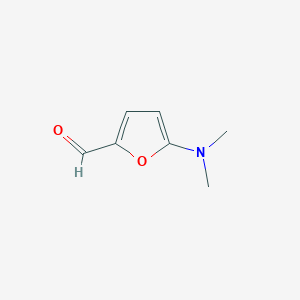

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-, also known as NBD-556, is a small molecule inhibitor that has been extensively used in scientific research. It is primarily used to study the role of protein kinases in various cellular processes. NBD-556 has been shown to have potent inhibitory effects on several protein kinases, including PDK1, PIM1, and CK2.

Aplicaciones Científicas De Investigación

Anticancer Therapeutics

Benzimidazole derivatives: have been extensively studied for their anticancer properties. The 2-substituted benzimidazoles , in particular, show promise in targeted cancer therapy. The modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus significantly contribute to the compound’s anticancer activity. These derivatives can be designed to be selective, potent, and multi-targeted anticancer agents .

Medicinal Chemistry

The amphoteric nature of the benzimidazole ring, which contains two nitrogen atoms, makes it a versatile nucleus for the development of new bioactive molecules. The tautomeric forms of benzimidazole allow for a range of interactions in biological systems, making it a valuable lead compound in medicinal chemistry .

Heterocyclic Compound Synthesis

Benzimidazoles are central to the synthesis of heterocyclic compounds, which are crucial in the pharmaceutical industry. The 2-(morpholin-4-ylmethyl)-5-nitro-1H-benzimidazole serves as a key intermediate in synthesizing various heterocyclic structures that possess a wide range of biological activities .

Chemical Property Analysis

The structural and chemical properties of benzimidazole derivatives like 2-(morpholin-4-ylmethyl)-5-nitro-1H-benzimidazole are important for understanding their reactivity and potential applications. Detailed analyses, including melting point, boiling point, density, molecular formula, and weight , provide insights into how these compounds can be utilized in different scientific applications .

Bioactive Molecule Design

The benzimidazole nucleus is a privileged structure widely used in the design of bioactive molecules. Its isosteric relationship with purine-based nucleic acids makes it an excellent scaffold for developing new therapeutic agents with various biological activities .

Pharmacological Research

In pharmacology, the 2-substituted benzimidazoles are explored for their potential as analgesics and in treating cardiovascular diseases . The diverse biological activities of these compounds make them valuable for drug discovery and development .

Molecular Modeling

Density Functional Theory (DFT): calculations on benzimidazole derivatives help predict their molecular geometry, vibrational frequencies, and chemical shift values. This computational approach aids in the design of new compounds with desired properties for specific applications .

Industrial Applications

While not directly related to 2-(morpholin-4-ylmethyl)-5-nitro-1H-benzimidazole , benzimidazole derivatives find use in industrial settings. Their antibacterial and antifungal properties make them suitable for applications requiring sterile conditions .

Mecanismo De Acción

Target of Action

The primary targets of 2-substituted benzimidazole derivatives, such as the compound , are often associated with cancer cells . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

The compound interacts with its targets, leading to various mechanisms of action as anticancer agents . The specific mode of action can vary depending on the substitution pattern around the nucleus .

Result of Action

The result of the compound’s action is typically a reduction in the proliferation of cancer cells . The specific molecular and cellular effects can vary based on the compound’s structure and the nature of its target.

Propiedades

IUPAC Name |

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUIMZSYELSWQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356716 |

Source

|

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

CAS RN |

94720-52-2 |

Source

|

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)